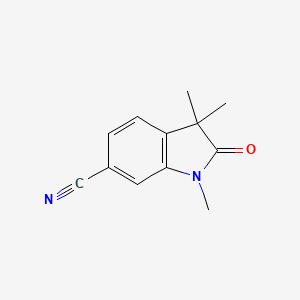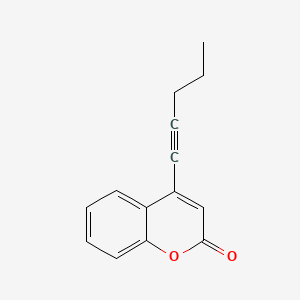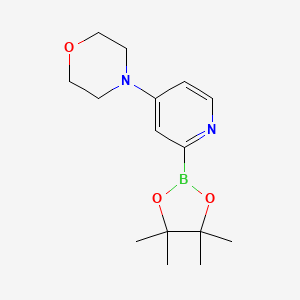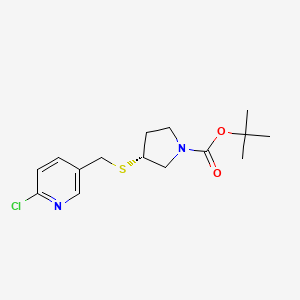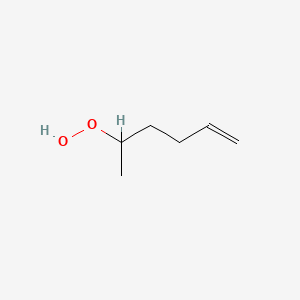
Hex-5-ene-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-ene-2-peroxol is an organic compound characterized by the presence of a peroxide group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-ene-2-peroxol can be synthesized through the epoxidation of hex-5-ene using peroxycarboxylic acids. The reaction typically involves the use of meta-chloroperoxybenzoic acid (MCPBA) in a nonaqueous solvent such as chloroform, ether, acetone, or dioxane . The reaction proceeds via a concerted mechanism, resulting in the formation of the peroxide group.
Industrial Production Methods: Industrial production of this compound may involve the use of more stable peroxycarboxylic acids or their derivatives, such as magnesium monoperoxyphthalate (MMPP), to ensure higher yields and safer handling .
Chemical Reactions Analysis
Types of Reactions: Hex-5-ene-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting alkenes to epoxides.
Reduction: The peroxide group can be reduced to form alcohols.
Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: MCPBA or MMPP in nonaqueous solvents.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
Hex-5-ene-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of epoxides and alcohols.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hex-5-ene-2-peroxol involves the electrophilic oxygen atom of the peroxide group reacting with nucleophilic sites on other molecules. This reaction proceeds through a concerted mechanism, forming a four-part, circular transition state . The peroxide group can also generate free radicals, which can initiate various radical-mediated reactions.
Comparison with Similar Compounds
Properties
CAS No. |
89122-01-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
5-hydroperoxyhex-1-ene |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-6(2)8-7/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
PHHVJXOIPJKYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


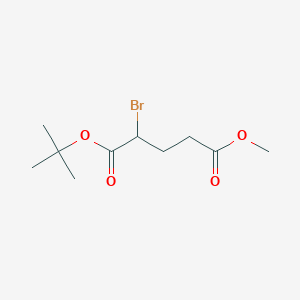

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
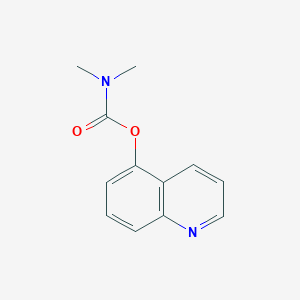
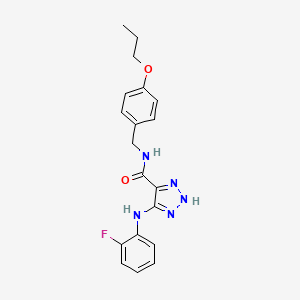
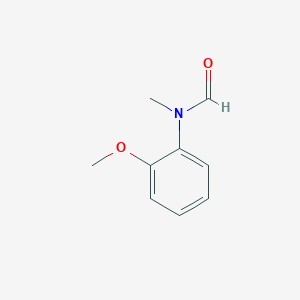

![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)

